molecular formula C17H15ClN4O2S B6944642 N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide

N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B6944642
M. Wt: 374.8 g/mol
InChI Key: QELRTRAOOABMPR-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrimidine ring, and a carboxamide group

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c18-12-8-19-10-20-15(12)16(23)22(9-11-4-3-7-24-11)17-21-13-5-1-2-6-14(13)25-17/h1-2,5-6,8,10-11H,3-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELRTRAOOABMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=CC=CC=C3S2)C(=O)C4=NC=NC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Coupling Reaction: The benzothiazole and pyrimidine rings are then coupled using a suitable linker, such as an oxolane derivative, under specific reaction conditions (e.g., using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide).

    Final Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) in a polar solvent (e.g., dimethyl sulfoxide).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzothiazole and pyrimidine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-5-chloropyrimidine-4-carboxamide: Lacks the oxolane moiety, which may affect its solubility and biological activity.

    N-(1,3-benzothiazol-2-yl)-5-chloro-N-methylpyrimidine-4-carboxamide: Contains a methyl group instead of the oxolan-2-ylmethyl group, which may influence its pharmacokinetic properties.

Uniqueness

N-(1,3-benzothiazol-2-yl)-5-chloro-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide is unique due to the presence of the oxolane moiety, which can enhance its solubility and potentially improve its interaction with biological targets. This structural feature may also influence its overall stability and reactivity.

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